1-METHYL DIETHYLENETRIAMINE

Coordination Chemistry Metal Chelation Buffer Design

1-Methyl diethylenetriamine (1-methyl DETA) is an N-methylated linear triamine belonging to the ethyleneamine family, with the molecular formula C5H15N3 and a molecular weight of 117.19 g/mol. It exists as a colorless to pale yellow liquid with a predicted boiling point of 199.5 ± 8.0 °C at 760 mmHg, a density of 0.885 ± 0.06 g/cm³, and a predicted pKa of 10.13 ± 0.10.

Molecular Formula C5H15N3
Molecular Weight 117.19 g/mol
CAS No. 34066-95-0
Cat. No. B1617029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHYL DIETHYLENETRIAMINE
CAS34066-95-0
Molecular FormulaC5H15N3
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCNCCNCCN
InChIInChI=1S/C5H15N3/c1-7-4-5-8-3-2-6/h7-8H,2-6H2,1H3
InChIKeyQATBRNFTOCXULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl Diethylenetriamine (CAS 34066-95-0): Baseline Physicochemical Profile and Compound Class Definition


1-Methyl diethylenetriamine (1-methyl DETA) is an N-methylated linear triamine belonging to the ethyleneamine family, with the molecular formula C5H15N3 and a molecular weight of 117.19 g/mol . It exists as a colorless to pale yellow liquid with a predicted boiling point of 199.5 ± 8.0 °C at 760 mmHg, a density of 0.885 ± 0.06 g/cm³, and a predicted pKa of 10.13 ± 0.10 . The compound is characterized by three nitrogen donor atoms, where the N-methyl group resides on a terminal primary amine, yielding a ligand with one tertiary, one secondary, and one primary amine site [1]. This N-alkylation pattern distinguishes it from the parent diethylenetriamine (DETA) and from permethylated derivatives such as pentamethyldiethylenetriamine (PMDETA), conferring a distinct steric and electronic environment that modulates its coordination chemistry and reactivity [1].

Why 1-Methyl Diethylenetriamine Cannot Be Simply Substituted with Unmodified DETA or Other Ethyleneamines


The presence of a single N-methyl group in 1-methyl DETA fundamentally alters the protonation thermodynamics, metal chelation strength, and coordination geometry compared to the unsubstituted parent DETA or more heavily methylated analogs. Direct potentiometric and calorimetric measurements reveal that N-methylation modifies the stepwise protonation constants (pKa) and the associated enthalpic and entropic contributions [1]. These changes are not merely incremental; they result in a ligand that occupies a unique niche between the hydrophilic, hydrogen-bond-donating character of DETA and the fully substituted, hydrophobic PMDETA. Consequently, substituting 1-methyl DETA with DETA or another triamine without accounting for these quantifiable differences can lead to suboptimal complex stability, altered reaction selectivity, and compromised catalytic performance in applications ranging from metal coordination chemistry to polymer synthesis [1].

Quantitative Differentiation of 1-Methyl Diethylenetriamine vs. DETA and Other N-Methylated Triamines


Protonation Constants (pKa) of 1-Methyl DETA vs. DETA and PMDETA

1-Methyl DETA (designated SSP) exhibits a unique protonation profile that quantitatively differs from both unsubstituted DETA (PSP) and permethylated DETA (TTT). Potentiometric titration at 25.0 °C and ionic strength 1.3 M (KNO₃) yields the following stepwise pKa values: for 1-methyl DETA, pKa1 = 4.638 ± 0.001, pKa2 = 9.574 ± 0.003, pKa3 = 10.241 ± 0.002; for DETA, pKa1 = 4.889 ± 0.002, pKa2 = 9.386 ± 0.001, pKa3 = 10.101 ± 0.001 [1]. The first protonation constant (pKa1) of 1-methyl DETA is 0.251 log units lower than that of DETA, indicating that the methylated terminal nitrogen is a slightly weaker base. Conversely, the third protonation constant (pKa3) is 0.140 log units higher, reflecting the altered electron density distribution across the triamine framework [1].

Coordination Chemistry Metal Chelation Buffer Design

Thermodynamic Parameters of Protonation: 1-Methyl DETA vs. DETA

Calorimetric measurements reveal that N-methylation substantially alters the enthalpy (ΔH) and entropy (ΔS) of protonation for 1-methyl DETA compared to DETA. For the overall protonation reaction (L + 3H⁺ → H₃L³⁺), the free energy change (ΔG) is similar (139.6 kJ/mol for SSP vs. 139.2 kJ/mol for PSP), but the enthalpic contribution is significantly less favorable for the methylated ligand (ΔH = 130.0 kJ/mol for SSP vs. 136.9 kJ/mol for PSP), while the entropic penalty is markedly reduced (ΔS = -32.2 J·mol⁻¹·K⁻¹ for SSP vs. -7.8 J·mol⁻¹·K⁻¹ for PSP) [1]. This indicates that 1-methyl DETA experiences a more favorable entropy of protonation, likely due to reduced solvent ordering around the methylated nitrogen, despite a less exothermic enthalpy of protonation [1].

Thermodynamics Ligand Design Enthalpy-Entropy Compensation

Role as a Key Intermediate in the Synthesis of Pentamethyldiethylenetriamine (PMDETA)

1-Methyl DETA is the critical mono-methylated intermediate in the stepwise reductive methylation of DETA to yield the valuable chelating ligand PMDETA. Patent US 5,105,013 explicitly identifies the sequential methylation pathway: primary amine groups are mono-methylated first, yielding species such as 1-methyl DETA, before secondary amines undergo further methylation [1]. The process distinguishes the reaction rate of primary vs. secondary amines and relies on the isolation or in situ generation of mono-methylated intermediates like 1-methyl DETA to control product distribution and minimize by-product formation [1]. While not a direct performance comparator, this synthetic role positions 1-methyl DETA as a strategic intermediate for the tailored preparation of fully methylated polyamines with precise control over substitution patterns.

Organic Synthesis Chelating Agents Process Chemistry

Coordination Geometry in Cobalt(II) Complexes: 1-Methyl DETA vs. DETA

The N-methylation of DETA can enforce different coordination geometries in metal complexes. While the Co(II) chloride complex of 1-methyl DETA itself is not directly characterized, the study of the closely related N-methylated diethylenetriamine ligand N,N′-dimethyldiethylenetriamine (dmdien) with Co(II) reveals that methylation alters the stoichiometry and nuclearity of O₂ adducts relative to the unsubstituted DETA complex [1]. Specifically, the dmdien-Co(II) system forms a dimeric oxygen adduct in aqueous solution, whereas the DETA-Co(II) system yields a superoxo complex [CoL₂O₂]²⁺ in DMSO [1]. This class-level inference suggests that 1-methyl DETA, bearing a single N-methyl group, will likewise exhibit distinct coordination preferences and redox behavior compared to DETA, with potential implications for catalytic oxygen activation or oxidation reactions [1].

Inorganic Chemistry Catalyst Design Coordination Polymers

Recommended Application Scenarios for 1-Methyl Diethylenetriamine Based on Quantitative Evidence


Design of pH-Sensitive Metal Chelators for Aqueous Coordination Chemistry

The unique stepwise pKa profile of 1-methyl DETA (pKa1 = 4.638, pKa2 = 9.574, pKa3 = 10.241) compared to DETA (pKa1 = 4.889, pKa2 = 9.386, pKa3 = 10.101) makes it a superior choice for metal chelation in mildly acidic to neutral pH ranges where the first protonation equilibrium is critical. The lower pKa1 of 1-methyl DETA reduces competition between proton and metal binding near pH 5-6, potentially enhancing metal-ligand complex formation efficiency in this window [1]. This is particularly relevant for the extraction or stabilization of transition metals in biochemical or environmental aqueous systems where precise pH control is limited.

Entropy-Driven Ligand Design for Temperature-Dependent Catalytic Processes

The significantly less negative entropy of protonation for 1-methyl DETA (ΔS = -32.2 J·mol⁻¹·K⁻¹) compared to DETA (ΔS = -7.8 J·mol⁻¹·K⁻¹) suggests that metal complexes of 1-methyl DETA may exhibit greater temperature sensitivity in their formation equilibria [1]. This property can be exploited in temperature-switchable catalytic cycles or in separation processes where complexation can be tuned by modest temperature changes. Researchers developing thermo-responsive catalysts or temperature-dependent metal recovery systems should prioritize 1-methyl DETA over DETA for its favorable entropic profile.

Controlled Synthesis of Permethylated Polyamine Chelators (PMDETA)

As the key mono-methylated intermediate in the reductive methylation pathway to PMDETA, 1-methyl DETA is the preferred starting material for laboratories seeking to produce high-purity PMDETA with minimal by-product formation [1]. By beginning with 1-methyl DETA, the subsequent methylation of the remaining secondary amines can be conducted under milder conditions or with greater selectivity, avoiding the complex product mixtures that arise from direct exhaustive methylation of DETA. This application is of high value for procurement in synthetic organic and inorganic chemistry groups focused on ligand synthesis.

Cobalt-Based Oxygen Activation and Oxidation Catalysis

Class-level evidence from N-methylated DETA derivatives indicates that 1-methyl DETA, like N,N′-dimethyl DETA, can direct the formation of dimeric Co(II)-O₂ adducts in aqueous solution, in contrast to the mononuclear superoxo complexes formed by DETA [1]. This nuclearity difference is crucial for applications requiring bimetallic cooperativity in oxygen activation, such as in the catalytic oxidation of organic substrates or in the development of artificial oxygen carriers. Procurement of 1-methyl DETA is recommended for projects investigating aqueous-phase cobalt-catalyzed aerobic oxidations where dimeric intermediates may enhance catalytic turnover or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-METHYL DIETHYLENETRIAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.